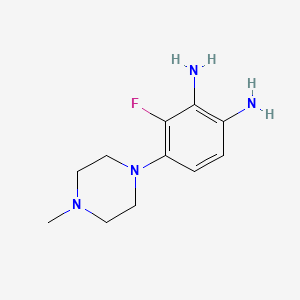

3-Fluoro-4-(4-methylpiperazin-1-yl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

3-fluoro-4-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN4/c1-15-4-6-16(7-5-15)9-3-2-8(13)11(14)10(9)12/h2-3H,4-7,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZRFVAOQYOQPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C(=C(C=C2)N)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621916 | |

| Record name | 3-Fluoro-4-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402948-23-6 | |

| Record name | 3-Fluoro-4-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzene-1,2-diamine typically involves multiple steps. One common method includes the reaction of 3-fluoroaniline with 4-methylpiperazine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-methylpiperazin-1-yl)benzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atom and amine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation and amination reactions can be carried out using reagents like halogens (Cl2, Br2) and amines (NH3, RNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

3-Fluoro-4-(4-methylpiperazin-1-yl)benzene-1,2-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Trifluoromethyl Group : The trifluoromethyl analog (3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine ) exhibits higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Benzimidazole Derivatives : Cyclization into benzimidazole (e.g., 5-(4-methylpiperazin-1-yl)-1H-benzimidazole ) alters conjugation and aromaticity, affecting electronic distribution and biological activity .

Physicochemical and Pharmacological Properties

Melting Points and Stability

- The non-fluorinated analog 4-(4-methylpiperazin-1-yl)benzene-1,2-diamine has a melting point of 101–103°C, while fluorinated derivatives (e.g., the target compound) may exhibit altered melting behavior due to fluorine-induced changes in crystal packing .

- Cyclized derivatives like 5-(4-methylpiperazin-1-yl)-1H-benzimidazole show lower melting points (81–83°C ), suggesting reduced crystallinity compared to linear diamines .

Biological Activity

3-Fluoro-4-(4-methylpiperazin-1-yl)benzene-1,2-diamine, also known by its chemical identifier CAS 1016816-57-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Molecular Structure and Characteristics:

- Molecular Formula: C13H19FN4

- Molecular Weight: 250.32 g/mol

- IUPAC Name: 3-fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzenecarboximidamide

- CAS Number: 1016816-57-1

The compound features a fluorine atom and a piperazine moiety, which contribute to its unique chemical behavior and potential interactions with biological systems.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Initial Reaction: The reaction of 3-fluorobenzaldehyde with 4-methylpiperazine in the presence of a catalyst forms an intermediate.

- Final Product Formation: This intermediate is then reacted with carboximidamide derivatives under controlled conditions to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may exhibit inhibitory or activating effects on various biochemical pathways, although the exact mechanisms remain under investigation.

Pharmacological Potential

Research has highlighted several areas where this compound may have pharmacological applications:

Antimicrobial Activity:

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi in vitro .

Dopamine Receptor Interaction:

There is ongoing research into the compound's interaction with dopamine receptors, particularly the D3 receptor. Compounds structurally related to 3-Fluoro-4-(4-methylpiperazin-1-yl)benzene have been identified as selective agonists for D3 receptors, indicating potential applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from 3-Fluoro-4-(4-methylpiperazin-1-yl)benzene:

Q & A

Q. What are the established synthetic routes for 3-Fluoro-4-(4-methylpiperazin-1-yl)benzene-1,2-diamine?

The compound is typically synthesized via multi-step reactions involving fluorination and piperazine coupling. A common approach involves:

- Nitration and reduction : Starting from a fluorobenzene precursor, nitro groups are introduced and subsequently reduced to amines.

- Piperazine coupling : The 4-methylpiperazinyl group is introduced via nucleophilic aromatic substitution (SNAr) using 1-methylpiperazine under basic conditions (e.g., K₂CO₃ or NaH in anhydrous DMF) .

- Purification : Column chromatography (e.g., CHCl₃/MeOH mixtures) is used to isolate the product, with yields typically ranging from 60–89% depending on reaction optimization .

Q. What analytical techniques are used to characterize this compound?

Structural confirmation relies on:

- Spectroscopy : ¹H/¹³C NMR to verify amine and aromatic proton environments, and mass spectrometry (exact mass: 224.1273 g/mol) to confirm molecular weight .

- Crystallography : X-ray diffraction (using SHELX software for refinement) resolves crystal packing and hydrogen-bonding networks, as demonstrated for related benzene-1,2-diamine derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Key factors include:

- Reagent stoichiometry : Excess 1-methylpiperazine (1.5–2.0 eq) improves coupling efficiency.

- Solvent selection : Polar aprotic solvents like DMF enhance SNAr reactivity.

- Temperature control : Reactions conducted at 80–100°C balance rate and side-product formation.

- Purification : Gradient elution in chromatography minimizes co-elution of byproducts (e.g., unreacted starting materials) .

Q. What pharmacological targets are associated with this compound, and how are interactions validated?

The compound’s piperazine and fluorine motifs suggest potential as a:

- Serotonin receptor modulator : Competitive binding assays (e.g., 5-HT₆ receptor antagonism) using radiolabeled ligands (e.g., [³H]-LSD) validate target engagement .

- Antimicrobial agent : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains assess efficacy, with structural analogs showing activity against Gram-positive pathogens .

- Mechanistic studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites, complemented by mutagenesis to confirm critical residues .

Q. How do electronic effects of the fluorine substituent influence reactivity and bioactivity?

The fluorine atom:

- Electron-withdrawing effects : Deactivates the aromatic ring, directing electrophilic substitution to specific positions.

- Lipophilicity : Enhances membrane permeability, as calculated via logP values (e.g., ClogP ≈ 1.5).

- Hydrogen-bonding : Fluorine’s electronegativity may stabilize interactions with target proteins, as seen in crystallographic studies of related compounds .

Q. How should researchers address discrepancies in reported biological data?

Contradictions often arise from:

- Purity variations : HPLC or LC-MS validation (>98% purity) ensures consistency .

- Assay conditions : Standardizing buffer pH, temperature, and cell lines (e.g., HEK293 for receptor studies) reduces variability.

- Metabolic stability : Differences in hepatic microsome stability (e.g., mouse vs. human) can explain efficacy gaps in vivo vs. in vitro .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions for amine-sensitive reactions .

- Data Reproducibility : Cross-validate spectral data with CSD (Cambridge Structural Database) entries for analogous compounds .

- Computational Tools : Use Gaussian or ORCA for DFT calculations to predict electronic properties and reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.